molecular formula C17H13N3O2 B605616 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone CAS No. 796-42-9

2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone

Cat. No. B605616
CAS RN: 796-42-9
M. Wt: 291.31
InChI Key: WQSHHAVECQJKLX-YBFXNURJSA-N
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Description

2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone is a chemical compound that has been studied for its potential applications in various fields . It is known to possess anti-neoplastic activity due to its ability to bind intracellular iron .


Synthesis Analysis

The synthesis of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone involves complex chemical reactions . Two tridentate NIH ligands deprotonate upon coordination to Fe III in a meridional fashion to form a distorted octahedral, high-spin complex .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone and its Fe III complex has been examined to gain further insight into its anti-tumor activity . The trivalent oxidation state is dominant over a wide potential range and the Fe II analogue is not a stable form of this complex .


Chemical Reactions Analysis

The chemical reactions of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone involve excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . The mechanism of ESIPT fluorescence in the solvated system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone include a melting point of 76-80 °C and a boiling point of 192 °C/27 mmHg . It is soluble in ethanol, ether, and petroleum, but insoluble in water .

Scientific Research Applications

  • Sensor for Aluminum Ions : It acts as a colorimetric sensor for aluminum cations in binary solutions, exhibiting high sensitivity and selectivity (Wang et al., 2014).

  • Determination of Thorium and Uranium : The compound forms complexes with thorium(IV) and uranium(VI) in slightly acid medium, enabling their simultaneous spectrophotometric determination (Kavlentis, 1988).

  • Excited-State Intramolecular Proton Transfer : It is used in studies of excited-state intramolecular proton transfer (ESIPT) fluorescence in molecules, which has implications in the development of sensors and nonlinear optical materials (Huang et al., 2022).

  • Anti-Tumor Activity : Its iron(III) complex has demonstrated anti-tumor activity, attributed to its ability to bind intracellular iron (Richardson & Bernhardt, 1999).

  • Antiproliferative Activity against Tumor Cells : Some derivatives have shown selective antiproliferative activity against tumor cells, highlighting their potential as antineoplastic agents (Lovejoy & Richardson, 2002).

  • Synthesis of Fluorescent Chemosensors : It serves as a versatile building block for the synthesis of various fluorescent chemosensors used in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).

  • Coordination Complexes with Transition Metals : The compound forms coordination complexes with metals like cobalt(II), nickel(II), and copper(II), which have various applications including in material synthesis and catalysis (Singh & Kumar, 2006).

  • Detection of Metal Ions : It is used in the detection of metal ions like Al3+ based on chelation-enhanced fluorescence (Liu, Chen, & Wu, 2012).

  • Pharmaceutical Analysis : This compound has been utilized in pharmaceutical analysis for colorimetric determination of metals like Fe2+ and Fe3+, and in the analysis of pharmaceutical dosage forms (Belal & Chaaban, 1977).

  • Antibacterial Activity : Some derivatives have shown antibacterial activity, expanding its potential applications in medicinal chemistry (Özbek et al., 2009).

  • Formation of Metal Nanoparticles : It has been used in the synthesis of Schiff base molecules which are crucial in the formation of metal complexes and nanoparticles with applications in various fields like catalysis and electronics (Xaba, Moloto, & Moloto, 2016).

Safety And Hazards

2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The vast applications of 2-Hydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . Future research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the system found by experimental measurement and be potential guidance to the application of 2-Hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSHHAVECQJKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone

Citations

For This Compound
28
Citations
RA Lal, ML Pal, S Adhikari - … and Reactivity in Inorganic and Metal …, 1996 - Taylor & Francis
… 2H 2 O(1) (H 2 ihnpy=2-hydroxy-1-naphthaldehyde isonicotinoylhydrazone), K[MoO(O 2 ) 2 (Hihnpy)](2), K(Mo 2 O 2 (O 2 ) 4 (Hihnpy) (H 2 O) 2 ](3), the oxo complexes [MoO 2 (ihnpyH)-…
Number of citations: 20 www.tandfonline.com
PS Khan, PR Reddy, VK Reddy - International Journal of Chemical and …, 2011 - Citeseer
… 2-Hydroxy-1-naphthaldehyde isonicotinoylhydrazone (… with 2-Hydroxy-1naphthaldehyde isonicotinoylhydrazone (OHNAINH). … 2-Hydroxy-1-naphthaldehyde isonicotinoylhydrazone (…
Number of citations: 2 citeseerx.ist.psu.edu
PK Singh, DN Kumar - Spectrochimica Acta Part A: Molecular and …, 2006 - Elsevier
… A series of new coordination complexes of cobalt(II), nickel(II) and copper(II) with two new aroylhydrazones, 2-hydroxy-1-naphthaldehyde isonicotinoylhydrazone (H 2 L 1 ) and 2-…
Number of citations: 91 www.sciencedirect.com
E Kavlentis - Microchemical journal, 1988 - Elsevier
Thorium(IV) and uranium(VI) react with 2-hydroxy-1-naphthaldehyde isonicotinoylhydrazone in slightly acid medium to form yellow- and orange-colored complexes, respectively. The …
Number of citations: 8 www.sciencedirect.com
RA Lal, S Adhikari, A Kumar, J Chakraborty… - … and reactivity in …, 2002 - Taylor & Francis
Manganese(IV) complexes of the composition [Mn(L)(A) 2 ]·2H 2 O (where H 4 L=bis(2-hydroxy-1-naphthaldehyde)oxaloyldihydrazone and A=H 2 O (1), pyridine (py) (2), 2-picoline (2-…
Number of citations: 14 www.tandfonline.com
P Bhattacherjee, P Mitra, P Sarkar… - Journal of Coordination …, 2020 - Taylor & Francis
… ) 2 ] n (H 2 L = 2-hydroxy-1-naphthaldehyde isonicotinoylhydrazone) was obtained by self-assembly of 2-hydroxy-1-naphthaldehyde isonicotinoylhydrazone and manganese(II) acetate. …
Number of citations: 4 www.tandfonline.com
A Chennaiah - shodhganga.inflibnet.ac.in
Shodhganga@INFLIBNET: Direct and kinetic spectrophotometric investigations on d block and heavy metal ions determination of Co II Al III Zr IV Pd II Hg II Ag I and Pb II using 2 …
Number of citations: 0 shodhganga.inflibnet.ac.in
MR Rao, K Hari, N Devanna… - Asian Journal of …, 2008 - academia.edu
A 1: 1 (M: L) yellow coloured water-soluble complex of U (VI) is formed with 2-hydroxy-3-methoxybenzaldehydeisonicotinoylhydrazone (HMBIH) in acidic buffer solution. The reaction …
Number of citations: 32 www.academia.edu
D Matoga, J Szklarzewicz, K Stadnicka… - Inorganic …, 2007 - ACS Publications
… Interestingly, in the related neutral aroylhydrazone complex of iron(III) [Fe(NIH−H)(NIH−2H)] 6d (NIH = 2-hydroxy-1-naphthaldehyde isonicotinoylhydrazone), both coordinated ligands …
Number of citations: 48 pubs.acs.org
V Reddy, B Saritha, A Giri, T Reddy - IJAPBC, 2014 - ijapbc.com
5-Bromo-2-hydroxy-3-methoxy benzaldehyde-p-hydroxybenzoichydrazone and thorium (IV) react to give a yellow coloured soluble complex [Th (IV)-5-BHMBHBH] in acidic buffers. The …
Number of citations: 6 www.ijapbc.com

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